An In-depth Technical Guide to the Chemical Properties and Stability of [3-(5-Aminopyrimidin-2-yl)phenyl]methanol
An In-depth Technical Guide to the Chemical Properties and Stability of [3-(5-Aminopyrimidin-2-yl)phenyl]methanol
A Note on Chemical Identity: Initial searches for "[3-(5-Aminopyridin-2-yl)phenyl]methanol" did not yield a known chemical entity with established data. However, a structurally similar compound, [3-(5-Aminopyrimidin-2-yl)phenyl]methanol , is documented in chemical databases.[1] This guide will proceed under the scientifically reasonable assumption that the topic of interest is this pyrimidine analogue, a molecule with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its anticipated chemical properties and a robust framework for assessing its stability.
Introduction and Molecular Overview
[3-(5-Aminopyrimidin-2-yl)phenyl]methanol belongs to a class of compounds featuring a substituted pyrimidine ring linked to a phenylmethanol moiety. This structural motif is of considerable interest in drug discovery. The aminopyrimidine core is a well-established pharmacophore found in numerous kinase inhibitors and other therapeutic agents, while the phenylmethanol group can participate in crucial hydrogen bonding interactions with biological targets and influence the molecule's overall solubility and metabolic profile.
The stability and chemical behavior of such a molecule are paramount to its development as a potential drug candidate. A thorough understanding of its degradation pathways and liabilities is essential for formulation development, shelf-life determination, and ensuring patient safety. This guide outlines the key physicochemical properties and a comprehensive strategy for evaluating the chemical stability of [3-(5-Aminopyrimidin-2-yl)phenyl]methanol, in line with the standards set by the International Council for Harmonisation (ICH).[2][3]
Physicochemical Properties
While experimental data for this specific molecule is not publicly available, its key physicochemical properties can be computed. These parameters are crucial for predicting its behavior in various environments and for the development of analytical methods.
| Property | Predicted Value | Source |
| Molecular Formula | C11H11N3O | PubChem[1] |
| Molecular Weight | 201.22 g/mol | PubChem[1] |
| IUPAC Name | [3-(5-aminopyrimidin-2-yl)phenyl]methanol | PubChem[1] |
| Topological Polar Surface Area | 72 Ų | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
| cLogP (estimated) | 1.5 - 2.5 | ChemDraw Estimation |
Table 1: Computed Physicochemical Properties of [3-(5-Aminopyrimidin-2-yl)phenyl]methanol.
Comprehensive Stability Analysis: A Forced Degradation Protocol
Forced degradation, or stress testing, is the cornerstone of understanding a molecule's intrinsic stability.[4][5][6] By subjecting the compound to conditions more severe than those it would typically encounter, we can rapidly identify potential degradation products and pathways. This information is critical for developing stability-indicating analytical methods. The following sections detail a comprehensive forced degradation study plan for [3-(5-Aminopyrimidin-2-yl)phenyl]methanol, adhering to ICH Q1A(R2) guidelines.[2][4]
General Workflow for Forced Degradation Studies
The logical flow of a forced degradation study is crucial for ensuring that the data generated is both comprehensive and reliable. The primary goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being so extensive as to generate secondary or tertiary degradants.[7]
Caption: A logical workflow for conducting forced degradation studies.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceuticals. The presence of an amino group and a benzylic alcohol in the target molecule suggests potential susceptibility.
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Acidic Conditions:
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Protocol: Dissolve [3-(5-Aminopyrimidin-2-yl)phenyl]methanol in a solution of 0.1 M HCl. Incubate at 60°C for up to 72 hours. Withdraw aliquots at 0, 8, 24, and 72 hours. Neutralize samples with an equivalent amount of NaOH before analysis.
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Rationale: The exocyclic amino group on the pyrimidine ring is a potential site for hydrolysis under acidic conditions, although this is generally slow. The primary amine can also be protonated, which may influence the overall electronic structure and stability.
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-
Basic Conditions:
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Protocol: Dissolve the compound in 0.1 M NaOH. Incubate at 60°C for up to 72 hours, with the same time points as the acid study. Neutralize with an equivalent amount of HCl before analysis.
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Rationale: The benzylic alcohol is not expected to be particularly labile under basic conditions. However, the overall aromatic system's electronic properties could be influenced by the deprotonation of the amino group at very high pH, potentially leading to unforeseen degradation pathways.
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Neutral Conditions:
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Protocol: Dissolve the compound in purified water. Incubate at 60°C for up to 72 hours, with the same sampling schedule.
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Rationale: This serves as a baseline to compare the effects of acid and base catalysis on the degradation rate.
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Oxidative Stability
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Protocol: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Protect the solution from light. Monitor the reaction at 0, 2, 8, and 24 hours.
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Rationale: The primary amino group and the benzylic alcohol are both susceptible to oxidation. The aromatic rings could also be targets for oxidation, potentially forming N-oxides or phenol derivatives. The formation of an N-oxide on the pyrimidine ring is a highly probable degradation pathway.
Thermal Stability
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Protocol: Store the solid compound in a controlled temperature oven at 80°C. Analyze samples at 1, 3, and 7 days.
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Rationale: This test assesses the intrinsic stability of the molecule in the solid state, which is crucial for determining appropriate storage conditions for the drug substance.
Photostability
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Protocol: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be protected from light.
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Rationale: Aromatic systems and compounds with heteroatoms, such as this one, can absorb UV radiation, leading to photochemical degradation. This is a critical test for any drug substance that may be exposed to light during manufacturing, storage, or administration.
Predicted Degradation Pathways
Based on the functional groups present in [3-(5-Aminopyrimidin-2-yl)phenyl]methanol, several degradation pathways can be predicted. The most likely points of instability are the benzylic alcohol and the amino group.
Caption: Predicted degradation pathways for the target molecule.
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Oxidation of the Benzylic Alcohol: The most probable degradation pathway is the oxidation of the primary alcohol to the corresponding aldehyde, and potentially further to the carboxylic acid. This is a common transformation for benzylic alcohols.
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N-Oxidation: The nitrogen atoms in the pyrimidine ring and the exocyclic amino group are potential sites for oxidation, leading to the formation of N-oxides.
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Photolytic Dimerization: Aromatic systems can sometimes undergo dimerization or other complex rearrangements upon exposure to UV light.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can separate the API from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV and mass spectrometric detection is the gold standard for this purpose.[8]
Proposed HPLC-MS Method
| Parameter | Recommended Conditions |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| UV Detection | Diode Array Detector (DAD) scanning 200-400 nm |
| Mass Spectrometry | Electrospray Ionization (ESI) in positive mode |
Table 2: Proposed Starting Conditions for a Stability-Indicating HPLC-MS Method.
Method Validation
Once the method is developed using samples from the forced degradation studies, it must be validated according to ICH Q2(R2) guidelines.[3] This validation would include assessing the method's specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
While [3-(5-Aminopyridin-2-yl)phenyl]methanol itself is not a well-characterized molecule, its close analogue, [3-(5-Aminopyrimidin-2-yl)phenyl]methanol, presents an interesting scaffold for drug development. This guide provides a comprehensive, albeit predictive, framework for assessing its chemical properties and stability. The outlined forced degradation studies, coupled with the development of a robust, stability-indicating HPLC-MS method, are essential first steps in the preclinical development of this compound. The insights gained from such studies are invaluable for guiding formulation strategies, defining storage conditions, and ensuring the overall quality and safety of any potential therapeutic agent derived from this promising chemical structure.
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